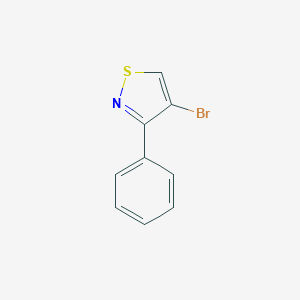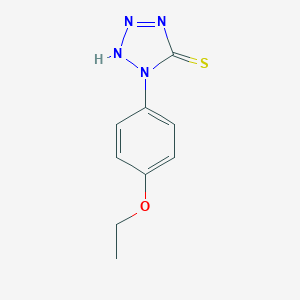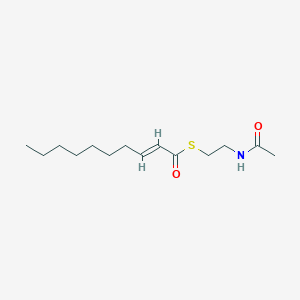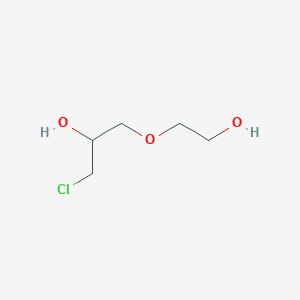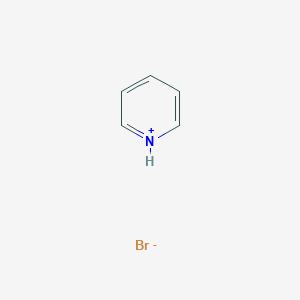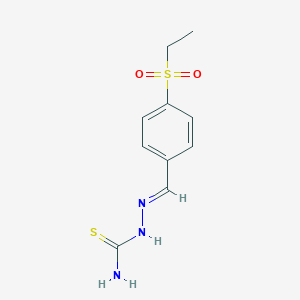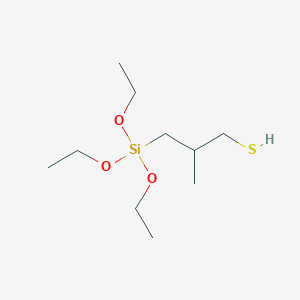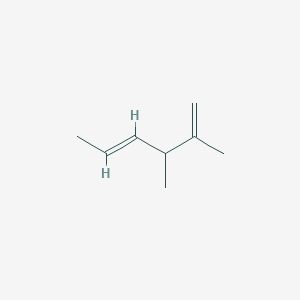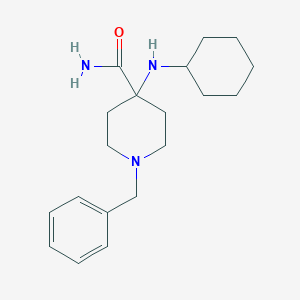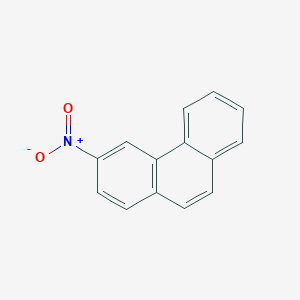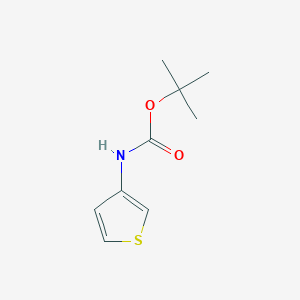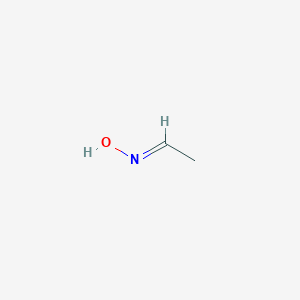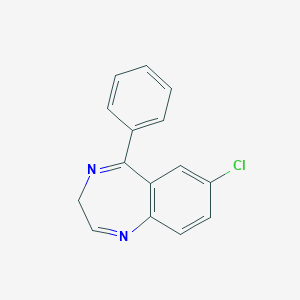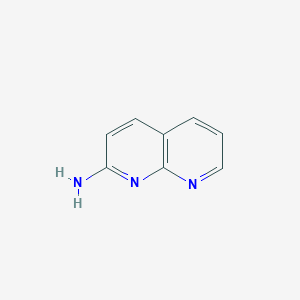
1,8-Naphthyridin-2-amine
Overview
Description
1,8-Naphthyridin-2-amine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, and an amino group at position 2
Mechanism of Action
Target of Action
1,8-Naphthyridin-2-amine is a heterocyclic compound with diverse biological activities . It has been found to have antimicrobial and anticancer properties . .
Mode of Action
It is known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given its antimicrobial and anticancer properties, it is likely that it affects pathways related to cell growth and proliferation .
Pharmacokinetics
A study on hybrid pharmacophores of β-lactam, 1,8-naphthyridine, and secondary amines, which include this compound, has shown promising admet (absorption, distribution, metabolism, excretion, and toxicity) properties .
Result of Action
It has been found to have antimicrobial and anticancer activities
Action Environment
It is known that the synthesis of 1,8-naphthyridines, including this compound, can be achieved through ecofriendly, safe, and atom economical approaches .
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA, forming stable complexes through hydrogen bonding . This interaction can affect the activity of DNA-related enzymes and proteins, such as DNA polymerases and transcription factors, thereby influencing gene expression and cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to down-regulate the production of pro-inflammatory cytokines like TNF-α and inhibit the activation of immune cells . This modulation of immune responses can have therapeutic implications for conditions such as multiple sclerosis and other inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to changes in downstream signaling pathways and gene expression . These molecular interactions contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Multicomponent Reactions: One of the efficient methods for synthesizing 1,8-Naphthyridin-2-amine involves multicomponent reactions. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) yields trisubstituted 2-amino-1,8-naphthyridines .
-
Friedländer Approach: Another method involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a copper catalyst (Cu(OTf)2) and diethylamine (Et2NH). This method efficiently produces 3-substituted 1,8-naphthyridines .
-
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, in the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to yield 1,8-naphthyridines in good yields .
Industrial Production Methods:
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: 1,8-Naphthyridin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives of this compound.
-
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions. For example, the reaction with alkyl halides or acyl chlorides can yield N-alkyl or N-acyl derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives of this compound
Substitution: N-alkyl or N-acyl derivatives of this compound
Scientific Research Applications
Chemistry:
1,8-Naphthyridin-2-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures through multicomponent reactions and metal-catalyzed processes .
Biology and Medicine:
This compound has shown potential in medicinal chemistry due to its diverse biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives of this compound have been found to exhibit potent anticancer activity against various cell lines .
Industry:
In the industrial sector, this compound is used in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: This isomer has nitrogen atoms at positions 1 and 6 and is known for its anticancer and antimicrobial properties.
Uniqueness of 1,8-Naphthyridin-2-amine:
This compound is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group at position 2. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15992-83-3 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

